Citalopram olefinic impurity-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Citalopram olefinic impurity-d6 is a deuterated form of an impurity found in the synthesis of citalopram, a selective serotonin reuptake inhibitor (SSRI) used primarily for the treatment of depression. The presence of such impurities is common in pharmaceutical synthesis, and their identification and quantification are crucial for ensuring the safety and efficacy of the final drug product .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of citalopram olefinic impurity-d6 involves multiple steps, including the incorporation of deuterium atoms. One common method is the hydrogenation of the olefinic bond in the presence of a deuterium source, such as deuterium gas or deuterated solvents. The reaction conditions typically involve the use of catalysts like palladium on carbon (Pd/C) or Raney nickel, under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the formation of by-products. Techniques such as high-performance liquid chromatography (HPLC) are used for the purification and quantification of the impurity .
Chemical Reactions Analysis
Types of Reactions: Citalopram olefinic impurity-d6 can undergo various chemical reactions, including:
Oxidation: The olefinic bond can be oxidized to form epoxides or diols.
Reduction: The olefinic bond can be reduced to form saturated compounds.
Substitution: The olefinic bond can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like Pd/C or Raney nickel in the presence of deuterium gas.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Saturated compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Citalopram olefinic impurity-d6 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of impurities in citalopram synthesis.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of citalopram.
Mechanism of Action
The mechanism of action of citalopram olefinic impurity-d6 is not well-defined, as it is primarily an impurity rather than an active pharmaceutical ingredient. its presence can influence the overall pharmacokinetics and pharmacodynamics of citalopram by potentially interacting with the same molecular targets, such as the serotonin transporter. Further research is needed to elucidate its specific molecular targets and pathways .
Comparison with Similar Compounds
Citalopram Related Compound A: A process-related impurity generated during the synthesis of citalopram.
Citalopram Related Compound D: Another impurity found in citalopram, with a similar structure but different functional groups
Uniqueness: Citalopram olefinic impurity-d6 is unique due to the incorporation of deuterium atoms, which can influence its chemical and physical properties. This makes it a valuable reference standard for analytical purposes and helps in understanding the behavior of deuterated compounds in pharmaceutical synthesis .
Properties
Molecular Formula |
C20H21FN2O |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-[(Z)-4-[bis(trideuteriomethyl)amino]-1-(4-fluorophenyl)but-1-enyl]-3-(hydroxymethyl)benzonitrile |
InChI |
InChI=1S/C20H21FN2O/c1-23(2)11-3-4-19(16-6-8-18(21)9-7-16)20-10-5-15(13-22)12-17(20)14-24/h4-10,12,24H,3,11,14H2,1-2H3/b19-4-/i1D3,2D3 |
InChI Key |
IAICSOQOSARWDY-JOKQSJFRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC/C=C(/C1=CC=C(C=C1)F)\C2=C(C=C(C=C2)C#N)CO)C([2H])([2H])[2H] |
Canonical SMILES |
CN(C)CCC=C(C1=CC=C(C=C1)F)C2=C(C=C(C=C2)C#N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.